![molecular formula C4H6N8O B065274 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 180622-15-5](/img/structure/B65274.png)
5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine
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Description
5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine is a derivative of [1,2,5]oxadiazolo[3,4-b]pyrazine . It is a small molecule that acts as a mitochondrial uncoupler . It is being studied as a potential treatment for non-alcoholic fatty liver disease .
Synthesis Analysis
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan . This reaction is carried out in anhydrous ethyl acetate under reflux for 40–60 minutes .Molecular Structure Analysis
The molecular structure of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives has been studied using the B3PW91/6-31G** theoretical method . This method was used to optimize the structure of 12 polynitro imidazo[4,5-e]oxadiazolo[3,4-b]pyrazine compounds .Chemical Reactions Analysis
The chemical reactions of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involve the direct C-H bond functionalization . The construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been summarized and classified .Scientific Research Applications
Anticancer Properties
NSC694220 exhibits promising anticancer activity. Researchers have found that it inhibits the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A, leading to suppression of constitutive NF-κB activity in diffuse large B cell lymphoma cells . This inhibition of NF-κB signaling is crucial for controlling cell proliferation and survival, making NSC694220 a potential candidate for cancer therapy.
Glassy Gels
Interestingly, NSC694220 is part of a new class of materials called “glassy gels.” These materials are unique because they contain over 50% liquid yet remain very hard and difficult to break. The specific role of NSC694220 in glassy gels warrants further investigation, but this property opens up exciting possibilities for applications in materials science and engineering .
properties
IUPAC Name |
(5-hydrazinyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8O/c5-9-1-2(10-6)8-4-3(7-1)11-13-12-4/h5-6H2,(H,7,9,11)(H,8,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFGKQUIQMEAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1N=C(C(=N2)NN)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine |
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